molecular formula C10H12IN3 B6350844 2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine CAS No. 1426142-88-2

2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine

Cat. No.: B6350844
CAS No.: 1426142-88-2
M. Wt: 301.13 g/mol
InChI Key: NVHOVZMJZWQXCT-UHFFFAOYSA-N
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Description

2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine is a heterocyclic compound that contains both imidazole and pyrimidine rings

Biochemical Analysis

Biochemical Properties

2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, potentially affecting the metabolic flux and levels of metabolites . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in pyrimidine metabolism and cell cycle regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of critical metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their function, and can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the activity of signaling pathways and metabolic processes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes and induction of cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing the metabolic flux and levels of metabolites . These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of the compound within different tissues can also affect its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of the compound within specific subcellular regions can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

The synthesis of 2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine typically involves the iodination of an imidazo[1,2-a]pyrimidine precursor. The reaction conditions often include the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Materials Science: It may be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar compounds to 2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine include other iodinated imidazo[1,2-a]pyrimidines and related heterocyclic compounds. What sets this compound apart is its unique tert-butyl and iodine substituents, which can influence its reactivity and applications.

Properties

IUPAC Name

2-tert-butyl-3-iodoimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN3/c1-10(2,3)7-8(11)14-6-4-5-12-9(14)13-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHOVZMJZWQXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N2C=CC=NC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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